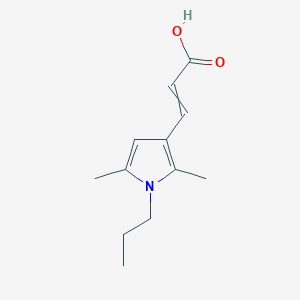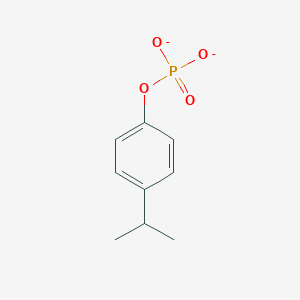![molecular formula C13H21N3O3 B11725589 Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate is a chemical compound with the molecular formula C13H21N3O3 and a molecular weight of 267.33 g/mol . This compound is known for its unique structure, which includes a cyanoacetamido group and a diethylbutanoate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate typically involves the reaction of ethyl cyanoacetate with substituted amines under specific conditions. One common method involves stirring ethyl cyanoacetate with the desired amine at elevated temperatures, such as 70°C, for several hours . This reaction can be carried out without solvents or with minimal solvent use, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate undergoes various chemical reactions, including:
Condensation Reactions: The cyanoacetamido group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The active hydrogen atoms on the cyanoacetamido group can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization to form novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve heating, the use of catalysts, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which can have significant biological activities. These products are of interest in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate involves its interaction with specific molecular targets. The cyanoacetamido group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (3E)-3-[(2-cyanoacetamido)imino]hexanoate: This compound has a similar structure but with a hexanoate moiety instead of a diethylbutanoate group.
Ethyl 4-(2-cyanoacetamido)benzoate: Another similar compound with a benzoate group, used in the synthesis of various heterocyclic compounds.
Uniqueness
Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate is unique due to its specific diethylbutanoate moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
Eigenschaften
Molekularformel |
C13H21N3O3 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
ethyl 3-[(2-cyanoacetyl)hydrazinylidene]-2,2-diethylbutanoate |
InChI |
InChI=1S/C13H21N3O3/c1-5-13(6-2,12(18)19-7-3)10(4)15-16-11(17)8-9-14/h5-8H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
HYXVGEARZPTPMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=NNC(=O)CC#N)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)

![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)


![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
